

# A Comparative Guide to Myristoylcarnitine Reference Standards

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## Compound of Interest

Compound Name: Myristoylcarnitine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **Myristoylcarnitine** certified reference standards. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their analytical and research needs. This document outlines the quantitative data from various suppliers, details the experimental protocols for certification, and visualizes the certification workflow and the metabolic pathway of **Myristoylcarnitine**.

## Product Performance Comparison

The selection of a certified reference standard is critical for ensuring the accuracy and reliability of experimental results. **Myristoylcarnitine**, a key intermediate in fatty acid metabolism, is available from several suppliers, each with its own certification and purity specifications. Below is a summary of the quantitative data for **Myristoylcarnitine** reference standards from prominent suppliers.

Supplier	Product Name	Catalog Number	Purity	Form	Notes
Sigma-Aldrich	Myristoyl-L-carnitine	61367	≥97.0% (HPLC)	Inner salt	Certificate of Analysis available
Sigma-Aldrich	Myristoyl-L-carnitine analytical standard	91582	≥97.0% (HPLC)	Neat	For clinical testing applications
Sigma-Aldrich	Myristoyl-L-carnitine-(N,N,N-trimethyl-d9)	94346	≥98.0% (TLC)	Neat	Isotope-labeled internal standard[1]
Cayman Chemical	Myristoyl-L-carnitine (chloride)	173686-73-2	≥98%	Solid	Certificate of Analysis available[2]
Cayman Chemical	Myristoyl-L-carnitine-14,14,14-d3 (chloride)	-	≥99% deuterated forms[3]	Solid	Isotope-labeled internal standard[3]

## Experimental Protocols

The certification of **Myristoylcarnitine** reference standards involves rigorous analytical testing to confirm identity, purity, and concentration. The following are detailed methodologies for key experiments typically employed in the certification process, based on established analytical literature.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the **Myristoylcarnitine** standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 analytical column is commonly used for the separation of acylcarnitines[4].
- Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[5].
- Detection: UV detection at 225 nm[4].
- Procedure:
  - A standard solution of **Myristoylcarnitine** is prepared in a suitable solvent (e.g., methanol/water).
  - The sample is injected into the HPLC system.
  - A gradient elution is performed to separate **Myristoylcarnitine** from any impurities.
  - The peak area of **Myristoylcarnitine** is integrated and compared to the total peak area of all components to calculate the purity.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high selectivity and sensitivity for the definitive identification and quantification of **Myristoylcarnitine**.

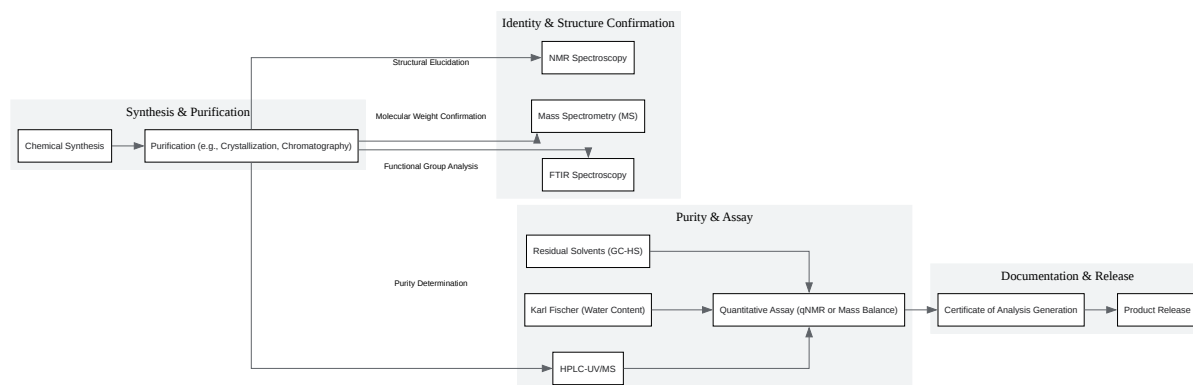
- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for the analysis of carnitines[6].
- Sample Preparation: Plasma or other biological samples are typically prepared by protein precipitation with methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system[5].

- **Chromatographic Conditions:** A reversed-phase C18 column or a HILIC column can be used for separation[5][6]. A gradient elution with a mobile phase containing ammonium acetate and formic acid in water and acetonitrile is common[7].
- **Mass Spectrometry Parameters:** Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for **Myristoylcarnitine** is selected, and specific product ions are monitored.
- **Quantification:** Quantification is typically performed using a stable isotope-labeled internal standard, such as **Myristoylcarnitine-d3** or **Myristoylcarnitine-d9**[1][3]. A calibration curve is generated by analyzing a series of standards with known concentrations.

## Visualizations

### Certification Workflow for Myristoylcarnitine Reference Standards

The following diagram illustrates a typical workflow for the certification of a **Myristoylcarnitine** reference standard, from synthesis to final product release.

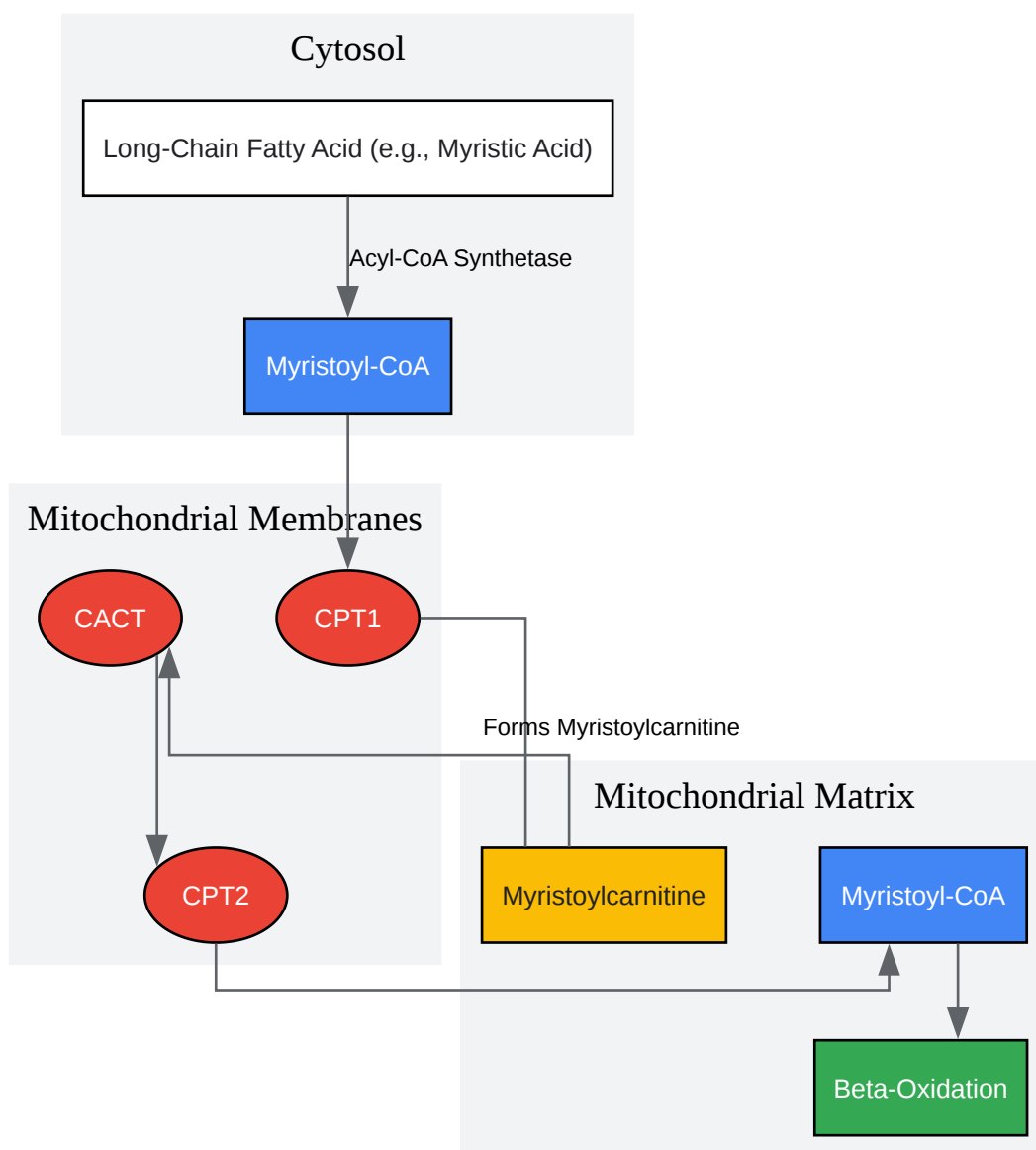


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Certification Workflow for **Myristoylcarnitine**.

## Myristoylcarnitine in the Carnitine Shuttle Pathway

**Myristoylcarnitine** is a crucial intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The following diagram illustrates the carnitine shuttle pathway, highlighting the role of **Myristoylcarnitine**. This process is essential for cellular energy production from fats.<sup>[8][9][10]</sup>



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The Carnitine Shuttle Pathway.

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